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Compound of Interest

Compound Name: 5,6-Difluoropyridin-2-ol

Cat. No.: B15223202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data
Precise quantitative data for 5,6-Difluoropyridin-2-ol is not readily available in public chemical

databases. The molecular formula is presumed to be C₅H₃F₂NO, based on its nomenclature.

This would correspond to a calculated molecular weight of approximately 131.08 g/mol .

However, without experimental verification from a primary source, these values should be

considered theoretical.

Property Value Citation

Molecular Formula C₅H₃F₂NO (theoretically derived)

Molecular Weight ~131.08 g/mol (theoretically derived)

Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of 5,6-Difluoropyridin-2-ol are not

widely published, a general approach can be inferred from the synthesis of analogous

fluorinated pyridinols. A common method involves the nucleophilic substitution of a suitable

precursor, such as a polychlorinated or polyfluorinated pyridine, followed by hydrolysis.
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A potential synthetic route could involve the hydrolysis of a 2-amino-5,6-difluoropyridine

precursor. This process would likely be carried out under acidic or basic conditions at elevated

temperatures. The workflow for such a synthesis and subsequent purification is outlined below.
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Caption: Hypothetical workflow for the synthesis and purification of 5,6-Difluoropyridin-2-ol.

Biological Activity and Signaling Pathways
The biological activity of 5,6-Difluoropyridin-2-ol has not been extensively characterized in

publicly available literature. However, the broader class of fluorinated pyridines and pyridones

are of significant interest in medicinal chemistry due to their potential as scaffolds for various

therapeutic agents. Fluorine substitution can modulate a molecule's physicochemical

properties, such as lipophilicity and metabolic stability, which can in turn influence its biological

activity.

Derivatives of pyridin-2-ol have been investigated for a range of biological activities, including

as inhibitors of various enzymes and as ligands for receptors. The specific effects of 5,6-

difluoro substitution would need to be determined through experimental screening.

Potential Signaling Pathway Involvement:

Given the structural similarities to other biologically active heterocyclic compounds, 5,6-
Difluoropyridin-2-ol could potentially interact with various signaling pathways. A logical

workflow for investigating such interactions would begin with high-throughput screening against

a panel of common drug targets.
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Caption: Logical workflow for identifying biological targets of 5,6-Difluoropyridin-2-ol.

In conclusion, while 5,6-Difluoropyridin-2-ol is a compound of potential interest to the

research and drug development community, there is a notable lack of specific data in the public

domain. The information presented here is based on theoretical calculations and analogies to

related compounds. Further experimental work is required to fully characterize its chemical

properties and biological activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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